4-((4-chlorophenyl)sulfonyl)-N-(furan-2-ylmethyl)-2-(o-tolyl)oxazol-5-amine
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Overview
Description
4-((4-chlorophenyl)sulfonyl)-N-(furan-2-ylmethyl)-2-(o-tolyl)oxazol-5-amine is a complex organic compound that features a combination of aromatic rings, sulfonyl groups, and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-chlorophenyl)sulfonyl)-N-(furan-2-ylmethyl)-2-(o-tolyl)oxazol-5-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the oxazole ring: This can be achieved by cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the sulfonyl group: This step involves the sulfonylation of the aromatic ring using reagents such as sulfonyl chlorides in the presence of a base.
Attachment of the furan-2-ylmethyl group: This can be done through nucleophilic substitution reactions.
Final assembly: The final compound is obtained by coupling the intermediate products under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
4-((4-chlorophenyl)sulfonyl)-N-(furan-2-ylmethyl)-2-(o-tolyl)oxazol-5-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents, nitrating agents, or sulfonating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
4-((4-chlorophenyl)sulfonyl)-N-(furan-2-ylmethyl)-2-(o-tolyl)oxazol-5-amine has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules.
Material Science: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 4-((4-chlorophenyl)sulfonyl)-N-(furan-2-ylmethyl)-2-(o-tolyl)oxazol-5-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-[(4-chlorophenyl)sulfonyl]-N-(furan-2-ylmethyl)-2-(2-chlorophenyl)-1,3-oxazol-5-amine
- 4-[(4-chlorophenyl)sulfonyl]-N-(furan-2-ylmethyl)-2-(2-bromophenyl)-1,3-oxazol-5-amine
Uniqueness
4-((4-chlorophenyl)sulfonyl)-N-(furan-2-ylmethyl)-2-(o-tolyl)oxazol-5-amine is unique due to its specific combination of functional groups and aromatic rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
4-(4-chlorophenyl)sulfonyl-N-(furan-2-ylmethyl)-2-(2-methylphenyl)-1,3-oxazol-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN2O4S/c1-14-5-2-3-7-18(14)19-24-21(20(28-19)23-13-16-6-4-12-27-16)29(25,26)17-10-8-15(22)9-11-17/h2-12,23H,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYKVUJBUDHXIRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC(=C(O2)NCC3=CC=CO3)S(=O)(=O)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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